molecular formula C22H29ClN2O3S2 B4597487 N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide

N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide

Cat. No.: B4597487
M. Wt: 469.1 g/mol
InChI Key: ORWWCPCDCPLMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide is a useful research compound. Its molecular formula is C22H29ClN2O3S2 and its molecular weight is 469.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1308128 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation of Sulfides and Sulfoxides

Research has shown that tert-butyl hydroperoxide (TBHP) can efficiently convert various sulfides to sulfoxides and sulfones. This method allows for selective production of either product under slightly varied conditions. The process occurs smoothly at moderate temperatures (25-50°C) in solvents like chloroform. A catalyst such as MeReO(mtp)PPh(3) is required, and the method has been tested successfully on dialkyl, alkyl-aryl, and diaryl sulfides, thiophenes, and thianthrene, demonstrating its broad applicability (Wang, Lente, & Espenson, 2002).

Synthesis of Bicyclic Dioxetanes

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been explored, offering insights into their base-induced chemiluminescence. These dioxetanes are stable enough to be handled at room temperature, and their oxidative conversion has been studied. The study extends our understanding of the light emission properties of these compounds under various conditions (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Alkylation Reactions

Research indicates that certain sulfonimidate compounds can be used for the direct ethylation of various acids, alcohols, and phenols. These reactions are efficient, chemoselective, and occur at room temperature without molecular rearrangements or racemization. This opens up possibilities for synthesizing a wide range of esters and ethers (Maricich et al., 2013).

Improvements in Electrical Conductivity

Studies have been conducted to enhance the electrical conductivity and thermopower of certain materials using second dopants like dimethyl sulfoxide. This research is significant in the field of materials science, particularly for applications in electronics and energy conversion (Wang, Jiang, Xiong, Xu, Zhou, Liu, Shi, & Jiang, 2015).

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S2/c1-16-6-9-19(14-17(16)2)25(15-21(26)24-12-13-29-22(3,4)5)30(27,28)20-10-7-18(23)8-11-20/h6-11,14H,12-13,15H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWWCPCDCPLMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.